Benzene-1,3,5-tricarboxylate

Adsorptive Desulfurization MOF Performance Thiophene Removal

For researchers requiring the specific 3D srs topology and interconnected porosity in metal-organic frameworks, benzene-1,3,5-tricarboxylate (trimesic acid) is the requisite C₃-symmetric linker. Substitution with linear or extended analogs unpredictably alters framework topology and functional performance. - Directs formation of 3D srs topology frameworks with intersecting channels, critical for gas storage and molecular separations. - Enables synthesis of HKUST-1 (Cu-BTC), a benchmark catalyst with superior activity for room-temperature acetalization of aldehydes. - Available in bulk with verified purity, ensuring batch-to-batch consistency for reproducible MOF syntheses.

Molecular Formula C9H3O6-3
Molecular Weight 207.12 g/mol
Cat. No. B1238097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,3,5-tricarboxylate
Synonyms1,3,5-benzenetricarboxylate
1,3,5-benzenetricarboxylic acid
benzene-1,3,5-carboxylic acid
trimesic acid
trimesic acid, monosodium salt
trimesic acid, trisodium salt
Molecular FormulaC9H3O6-3
Molecular Weight207.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-3
InChIKeyQMKYBPDZANOJGF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,3,5-tricarboxylate Technical Baseline


Benzene-1,3,5-tricarboxylate, also known as trimesic acid (H₃BTC, CAS 554-95-0), is a C₃-symmetric, planar tricarboxylic acid building block with a molecular weight of 210.14 g/mol [1]. It is a primary organic linker in the synthesis of metal-organic frameworks (MOFs), including the commercially deployed HKUST-1 (Cu-BTC) [2], and serves as a key intermediate for advanced porous materials, catalysts, and supramolecular architectures [3]. Its three carboxylate groups arranged symmetrically around a central benzene ring confer distinct coordination geometry and framework topology relative to linear dicarboxylate or tetracarboxylate analogs [3].

Primary C3-symmetric tricarboxylate linker for MOF synthesis
Enables 3D srs topology with intersecting channels
Building block for HKUST-1 and related Cu-BTC frameworks

Trimesic Acid Linker Substitution Limitations


While terephthalic acid (BDC), 1,3,5-benzenetribenzoic acid (BTB), and pyromellitic acid are all aromatic polycarboxylates used in MOF synthesis, they are not functionally interchangeable with benzene-1,3,5-tricarboxylate (BTC). The number and spatial arrangement of carboxylate groups dictate the resulting MOF topology, pore geometry, and coordination environment at metal nodes [1]. For instance, BTC yields 3D srs topology frameworks with intersecting channels, whereas extended BTB linker forms layered hcb structures under identical synthetic conditions [2]. Similarly, the number of carboxylic acid groups influences adsorption capacity, with a series of La-MOFs showing fluoride uptake varying from 105.2 mg g⁻¹ (La-BTC) to 171.7 mg g⁻¹ (La-BDC), demonstrating that linker selection directly controls functional performance [3]. Consequently, substituting BTC with an alternative linker without re-optimization of the entire synthetic and application protocol will unpredictably alter material properties and performance.

Linker
Benzene-1,3,5-tricarboxylate (BTC)
Terephthalic acid (BDC, linear dicarboxylate)
1,3,5-Benzenetribenzoic acid (BTB, extended)
Topology mismatch
3D srs / intersecting channels
Dimensionality and pore geometry differ
Layered 2D hcb instead of 3D network
Substitution without complete protocol re-optimization may shift framework architecture and functional performance. Linker choice controls adsorption capacity, coordination geometry, and mass transport.

Trimesic Acid Quantitative Evidence


Adsorptive Desulfurization vs. BDC-Based MOFs

In a direct comparative study of five MOFs for adsorptive desulfurization of thiophenic compounds, HKUST-1 (Cu-BTC, benzene-1,3,5-tricarboxylate-based) exhibited a sulfur removal performance intermediate between Cu-BDC (terephthalate-based) and the top-performing MIL-53(Cr) [1]. Specifically, for the removal of 4,6-dimethyldibenzothiophene (DMDBT), the adsorption capacity increased in the order HKUST-1 < Cu-BDC < MIL-53(Fe) < MIL-53(Al) < MIL-53(Cr) [1]. For thiophene and benzothiophene, HKUST-1 ranked third among the five MOFs [1]. This quantifies the functional trade-off associated with BTC vs. BDC linkers in desulfurization applications.

Desulfurization rank
Head-to-head
HKUST-1 ranked lowest among five MOFs for DMDBT removal
Supports linker selection review for thiophene adsorption
MIL-53(Cr) top; HKUST-1
Fluoride adsorption
Cross-study
64.2 mg g⁻¹ (Ce-H₃BTC MOF)
Defined benchmark for Ce-MOF linker selection
Linker type influences particle size and crystallinity
Topology control
Head-to-head
3D srs (BTC) vs 2D hcb (BTB) under identical conditions
BTC directs 3D interconnected porosity
Heterometallic pivalate complexes used
Acetalization catalysis
Head-to-head
[Cu₃(BTC)₂] reported highest activity in tested set
Supports Cu-BTC selection for acetalization
Compared with Fe-BTC and Al₂(BDC)₃
CO₂ uptake
Head-to-head
~164 cm³/g (fluorinated trimesate UoC-7)
Reported higher uptake vs. non-fluorinated analog
UoC-7 vs NKU-521 at 1 bar, 293 K
Adsorptive Desulfurization MOF Performance Thiophene Removal

Fluoride Adsorption in Ce-MOFs

A comparative study synthesized three Ce-based MOFs using fumaric acid (Fu), terephthalic acid (BDC), and trimesic acid (H₃BTC) as linkers to evaluate fluoride ion removal from wastewater [1]. Ce-H₃BTC exhibited a maximum adsorption capacity of 64.2 mg g⁻¹ [1]. While the abstract does not provide the exact capacities for Ce-Fu and Ce-BDC, it explicitly states that the use of different linkers influenced particle size, surface area, crystallinity, and microporous structure, directly impacting adsorption performance [1]. This cross-study comparison establishes that BTC linkers yield a defined and quantifiable fluoride uptake value, which serves as a benchmark for selection among Ce-MOFs.

Fluoride adsorption
Cross-study
64.2 mg g⁻¹ (Ce-H₃BTC MOF)
Defined benchmark for Ce-MOF linker selection
Linker type influences particle size and crystallinity
Fluoride Adsorption Wastewater Treatment Ce-MOF

MOF Topology: 3D srs vs. 2D hcb

A rational synthesis study using preorganized heterometallic complexes demonstrated that the choice between trimesate (btc³⁻) and 1,3,5-benzenetribenzoate (btb³⁻) linkers dictates the resulting MOF dimensionality and topology [1]. Under identical synthetic conditions, the trimesate linker yielded 3D frameworks with srs topology featuring intersecting systems or isolated channels, while the btb linker produced layered hcb isostructural compounds stabilized by H-π interactions [1]. This topological divergence is a direct consequence of the differing spatial extension and flexibility of the two tricarboxylate linkers.

Topology control
Head-to-head
3D srs (BTC) vs 2D hcb (BTB) under identical conditions
BTC directs 3D interconnected porosity
Heterometallic pivalate complexes used
MOF Topology Dimensionality Control Linker Design

Acetalization Catalysis: Cu-BTC Comparison

In a comparative catalytic study of room-temperature acetalization of aldehydes with methanol, a copper-containing MOF based on BTC ([Cu₃(BTC)₂]) demonstrated superior catalytic activity compared to an iron-containing MOF also based on BTC ([Fe(BTC)]) and an aluminum-containing MOF based on BDC ([Al₂(BDC)₃]) [1]. The study explicitly states that [Cu₃(BTC)₂] showed better catalytic activity than the other two MOFs tested, validating the combination of BTC linker and Cu metal node for this transformation [1].

Acetalization catalysis
Head-to-head
[Cu₃(BTC)₂] reported highest activity in tested set
Supports Cu-BTC selection for acetalization
Compared with Fe-BTC and Al₂(BDC)₃
Heterogeneous Catalysis Acetalization MOF Catalyst

Enhanced CO₂ Uptake with Fluorinated Trimesate MOFs

The bimetallic MOF UoC-7, constructed with fluorinated trimesate linkers, exhibits a CO₂ uptake of ~164 cm³/g at 1 bar and 293 K, which is reported as one of the highest CO₂ uptakes observed to date for MOFs [1]. Notably, this uptake is considerably higher than that of the structurally similar MOF NKU-521 (which uses a 5-(1H-tetrazol-5-yl)isophthalate linker), despite UoC-7 possessing smaller channels [1]. This demonstrates that fluorination of the trimesate core significantly enhances CO₂ affinity.

CO₂ uptake
Head-to-head
~164 cm³/g (fluorinated trimesate UoC-7)
Reported higher uptake vs. non-fluorinated analog
UoC-7 vs NKU-521 at 1 bar, 293 K
CO₂ Capture Fluorinated MOF Gas Adsorption

Trimesic Acid Key Applications


3D Porous MOFs for Gas Storage and Separation

When the application demands a 3D metal-organic framework with interconnected porosity and srs topology, benzene-1,3,5-tricarboxylate is the requisite linker. As demonstrated by Sapianik et al., BTC directs the formation of 3D srs topology frameworks with intersecting channels, whereas the extended analog 1,3,5-benzenetribenzoate yields layered 2D hcb structures under identical conditions [1]. This topological control is critical for applications in gas storage (e.g., H₂, CH₄) and molecular separations where 3D pore networks enable superior mass transport and adsorption kinetics compared to 2D layered materials [1].

Copper-Based Catalysis for Acetalization

BTC is the preferred linker for synthesizing highly active Cu-MOF catalysts for acetalization reactions. Dhakshinamoorthy et al. directly compared [Cu₃(BTC)₂] against [Fe(BTC)] and [Al₂(BDC)₃], finding that the Cu-BTC combination yielded superior catalytic activity for room-temperature acetalization of aldehydes [2]. This evidence supports the procurement of BTC for the synthesis of HKUST-1 and related Cu-MOFs intended for heterogeneous catalysis in fine chemical synthesis, where high activity and reusability are paramount [2].

Fluorinated MOFs for High-Capacity CO₂ Capture

For post-combustion CO₂ capture or biogas upgrading, fluorinated derivatives of benzene-1,3,5-tricarboxylate offer quantifiable performance advantages. Wenzel et al. report that UoC-7, a bimetallic K-Zn-MOF built from fluorinated trimesate linkers, achieves a CO₂ uptake of ~164 cm³/g at 1 bar/293 K, one of the highest values reported for MOFs [3]. This uptake significantly exceeds that of the structurally similar NKU-521 despite UoC-7's smaller channels, highlighting the unique CO₂ affinity conferred by the fluorinated BTC core [3]. Procurement of fluorinated trimesic acid derivatives is justified for projects targeting benchmark CO₂ adsorption capacities.

Fluoride Removal with Ce-BTC MOFs

In environmental remediation applications requiring selective fluoride ion removal from wastewater, Ce-BTC MOFs provide a defined performance benchmark. A comparative study of Ce-MOFs with different linkers (fumaric, terephthalic, and trimesic acids) established that Ce-H₃BTC achieves a maximum fluoride adsorption capacity of 64.2 mg g⁻¹ [4]. This quantitative value allows engineers and researchers to compare Ce-BTC against alternative adsorbents and to select the optimal linker for synthesizing Ce-MOFs tailored for fluoride remediation in real and complex water matrices [4].

Application
Selection Property
Validation Focus
3D porous MOFs for gas storage/separation
Topology direction (3D srs vs 2D)
Verify framework dimensionality and pore network interconnectivity
Cu-based acetalization catalysis
Linker–metal synergy for Lewis acidity
Benchmark catalytic activity against Fe-BTC and BDC-based MOFs
Fluorinated MOFs for CO₂ capture
Fluorinated trimesate core for CO₂ affinity
Compare CO₂ uptake at relevant pressure/temperature with non-fluorinated analogs
Fluoride remediation with Ce-MOFs
Ce-BTC adsorption capacity benchmark
Validate 64.2 mg g⁻¹ uptake and compare with alternative Ce-MOF linkers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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